molecular formula C8H7N3O2 B13649922 Methyl imidazo[1,5-a]pyrazine-3-carboxylate

Methyl imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13649922
M. Wt: 177.16 g/mol
InChI Key: XPGMOAWIBOQWAC-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[1,5-a]pyrazine-3-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate under acidic conditions to form the imidazo[1,5-a]pyrazine core. The ester group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl imidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific structural features and the presence of the ester group, which can be easily modified to enhance its biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl imidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-5-6-4-9-2-3-11(6)7/h2-5H,1H3

InChI Key

XPGMOAWIBOQWAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CN=C2

Origin of Product

United States

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